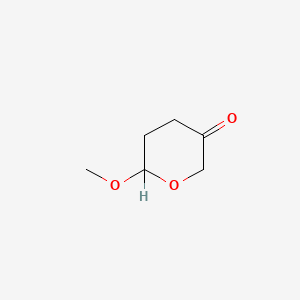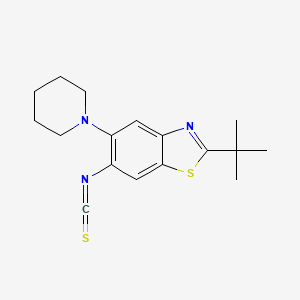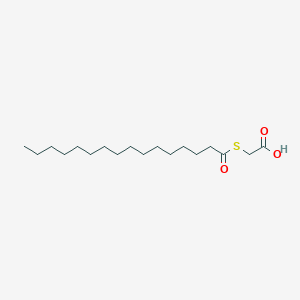
4-tert-ブチルシクロヘキシルアミン
概要
説明
4-tert-Butylcyclohexylamine is an organic compound with the molecular formula C10H21N. It is a cyclohexylamine derivative where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various chemical processes and industries .
科学的研究の応用
4-tert-Butylcyclohexylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the manufacture of pesticides, plasticizers, explosives, and sweetening agents.
作用機序
Mode of Action
It’s often used in organic synthesis reactions as a catalyst, ligand, or reagent .
Biochemical Pathways
It’s often used in deacidification, oxidation reactions, reduction reactions, and the synthesis of carbonyl compounds .
Result of Action
It’s often used as an intermediate for surfactants, dyes, and rubber antioxidants .
Action Environment
It’s known to be air sensitive and should be stored in a dark place under an inert atmosphere at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohexylamine can be synthesized through the reaction of 4-tert-butylcyclohexanol with ammonia in the presence of a suitable catalyst. The reaction involves adding 4-tert-butylcyclohexanol to a reaction vessel, introducing an appropriate catalyst, and then introducing ammonia gas . Another method involves the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) in ethanol .
Industrial Production Methods
On an industrial scale, 4-tert-Butylcyclohexylamine is typically produced by hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride or sulfuric acid . This method ensures a higher yield of the desired cis-isomer.
化学反応の分析
Types of Reactions
4-tert-Butylcyclohexylamine undergoes various chemical reactions, including:
Reduction: Reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol using sodium borohydride.
Substitution: Reaction with halogenating agents to form halogenated derivatives.
Oxidation: Oxidation to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Halogenating agents such as chlorine or bromine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-tert-Butylcyclohexanol.
Substitution: Halogenated cyclohexylamines.
Oxidation: 4-tert-Butylcyclohexanone or 4-tert-butylcyclohexanol.
類似化合物との比較
Similar Compounds
N-tert-Butylcyclohexylamine: Similar structure but with the tert-butyl group attached to the nitrogen atom instead of the cyclohexane ring.
4-tert-Butylcyclohexanol: The alcohol derivative of 4-tert-Butylcyclohexylamine.
4-tert-Butylcyclohexanone: The ketone derivative of 4-tert-Butylcyclohexylamine.
Uniqueness
4-tert-Butylcyclohexylamine is unique due to its specific structure, which combines the properties of cyclohexylamine and tert-butyl groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
特性
IUPAC Name |
4-tert-butylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLXETYTAAURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202320, DTXSID901267492 | |
| Record name | 4-tert-Butylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-88-4, 2163-34-0 | |
| Record name | 4-tert-Butylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5400-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of 4-tert-butylcyclohexylamine in different solvents?
A: Research indicates that the cis isomer of 4-tert-butylcyclohexylamine exhibits a higher partition coefficient compared to the trans isomer in aqueous methanol and pentane mixtures. [] This difference in partitioning behavior is attributed to the stronger hydrophilicity of the equatorial amino group in the cis isomer. [] The study suggests that the amino group's hydrogen bonding with water significantly influences the conformational equilibrium, leading to a greater preference for the cis conformation in aqueous environments. []
Q2: How does the structure of 4-tert-butylcyclohexylamine derivatives affect their thermal properties?
A: Studies on dimeric naphthalene diimides synthesized using 4-tert-butylcyclohexylamine as a building block demonstrate the impact of structural modifications on thermal properties. [, ] The incorporation of 4-tert-butylcyclohexylamine into these diimide structures resulted in amorphous materials with glass transition temperatures ranging from 132 °C to 266 °C. [, ] These findings highlight the influence of the 4-tert-butylcyclohexyl moiety on the overall molecular packing and intermolecular interactions, ultimately affecting the thermal behavior of the resulting materials.
Q3: Can you describe a method for simultaneously determining the difference in acidity constants (ΔpKa) of multiple compounds using 4-tert-butylcyclohexylamine as an example?
A: A multicomponent NMR titration method has been developed to precisely determine the ΔpKa of multiple compounds in a single experiment. [] Using a mixture of 4-tert-butylcyclohexylamine stereoisomers titrated with DCl in a CD3OD/D2O solvent system, the method successfully measured the difference in their acid dissociation constants. [] By monitoring the variations in H1 chemical shifts during the titration, researchers determined that the trans stereoisomer of 4-tert-butylcyclohexylamine is more basic than the cis isomer by 0.121 ± 0.002 pK units in this solvent system. [] This approach proves valuable for efficiently analyzing the relative acidity of multiple compounds simultaneously.
Q4: Has 4-tert-butylcyclohexylamine been utilized in the synthesis of organometallic compounds? If so, can you provide an example?
A: Yes, 4-tert-butylcyclohexylamine has been employed as a ligand in the synthesis of triosmium nitrite clusters. [] Reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with 4-tert-butylcyclohexylamine produces two isomeric clusters, [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2C6H10But-4)], denoted as 6a and 6b. [] This example demonstrates the utility of 4-tert-butylcyclohexylamine in coordinating to metal centers, potentially influencing the reactivity and properties of the resulting organometallic complexes.
Q5: Are there any established synthetic routes for preparing Montelukast Sodium using 4-tert-butylcyclohexylamine?
A: Multiple patents describe the use of 4-tert-butylcyclohexylamine in the synthesis of Montelukast Sodium, a medication used to treat asthma and allergic rhinitis. [, , ] The described processes involve the reaction of a specific methanesulfonyl intermediate with 4-tert-butylcyclohexylamine, followed by purification and conversion to the final sodium salt form. [, , ] These patents highlight the practical application of 4-tert-butylcyclohexylamine as a crucial reagent in the multi-step synthesis of pharmaceutically relevant compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)







